Selective Isomerization to trans-2-Butene-1,4-diol Enabled by cis-Configuration
The cis configuration of 2-butene-1,4-diol is essential for achieving high selectivity in the geometric isomerization to its trans counterpart. Under specific homogeneous catalysis conditions, the cis isomer undergoes isomerization to the trans isomer with up to 93% selectivity at 90% conversion. This reaction pathway is a direct consequence of the cis geometry and is not accessible from the trans isomer under the same conditions [1]. The high selectivity is attributed to steric factors of the Rh(I) coordinated triphenylphosphine groups, which preferentially interact with the cis isomer [1].
| Evidence Dimension | Isomerization Selectivity |
|---|---|
| Target Compound Data | Up to 93% selectivity for trans-2-butene-1,4-diol |
| Comparator Or Baseline | trans-2-butene-1,4-diol (cannot undergo this specific cis-to-trans isomerization) |
| Quantified Difference | cis-to-trans isomerization is a unidirectional process under these conditions, with 93% selectivity at 90% conversion of the cis isomer |
| Conditions | Homogeneous catalysis using tris(triphenylphosphine)chlororhodium(I), RhCl(PPh3)3, and triethylamine in ethanol at 303 K and 0.01–0.1 MPa partial hydrogen pressure |
Why This Matters
This data demonstrates that the cis isomer is a required starting material for the selective, high-yield synthesis of trans-2-butene-1,4-diol, a compound of value in its own right, which cannot be directly and efficiently prepared from the trans isomer.
- [1] Strukul, G., et al. 'Cis–trans isomerization of olefinic alcohols promoted by Rh(I) complexes.' Catalysis Today 100.3-4 (2005): 467-471. View Source
